molecular formula C8H10CuO7 B1608288 Copper terephthalate trihydrate CAS No. 28758-10-3

Copper terephthalate trihydrate

Cat. No.: B1608288
CAS No.: 28758-10-3
M. Wt: 281.71 g/mol
InChI Key: ZUPWZZARYZSUME-UHFFFAOYSA-L
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Description

Copper terephthalate trihydrate is a coordination compound that belongs to the family of metal-organic frameworks It consists of copper ions coordinated to terephthalate ligands and water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper terephthalate trihydrate can be synthesized through various methods, including conventional solvothermal synthesis and microwave-assisted solvothermal synthesis. In a typical synthesis, copper(II) nitrate trihydrate and terephthalic acid are dissolved in a solvent such as dimethylformamide. The mixture is then heated under solvothermal conditions to promote the formation of the metal-organic framework .

Industrial Production Methods

Industrial production of this compound involves similar solvothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave-assisted synthesis is also employed in industrial settings to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Copper terephthalate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ions and the nature of the terephthalate ligands.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of copper oxide species, while reduction reactions can produce metallic copper .

Mechanism of Action

The mechanism of action of copper terephthalate trihydrate involves the coordination of copper ions with terephthalate ligands, forming a three-dimensional network. This structure provides a large surface area and active sites for various chemical reactions. The copper ions can undergo redox reactions, facilitating catalytic processes and electron transfer .

Properties

IUPAC Name

copper;terephthalate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2/q;+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPWZZARYZSUME-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10CuO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388619
Record name Copper terephthalate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28758-10-3
Record name Copper terephthalate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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